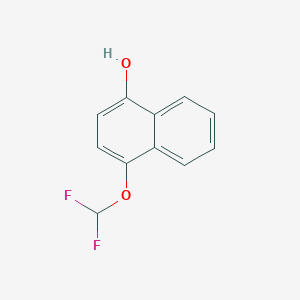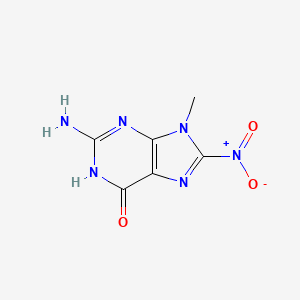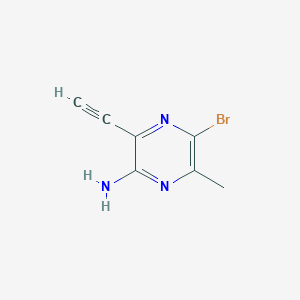
Ethyl 3-chloro-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-formylbenzoate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, featuring a chloro group at the 3-position and a formyl group at the 5-position, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-formylbenzoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-formylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 3-position.
Another method involves the formylation of ethyl 3-chlorobenzoate. This can be achieved using a Vilsmeier-Haack reaction, where the compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and formylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Ethyl 3-chloro-5-carboxybenzoate.
Reduction: Ethyl 3-chloro-5-hydroxymethylbenzoate.
Substitution: Ethyl 3-amino-5-formylbenzoate or ethyl 3-thio-5-formylbenzoate.
Scientific Research Applications
Ethyl 3-chloro-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-chloro-5-formylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-chlorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 5-formylbenzoate: Lacks the chloro group, affecting its substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in the presence of both the chloro and formyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
ethyl 3-chloro-5-formylbenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3 |
InChI Key |
IERNMROKCZGMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)


![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)







![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)

